cis-Diamminemonoaquamonochloroplatinum II

Vue d'ensemble

Description

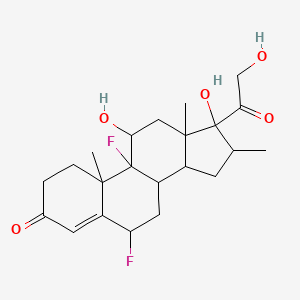

Cis-Diamminemonoaquamonochloroplatinum II, also known as cisplatin, is a platinum-based chemotherapy drug used to treat various types of cancers . The term “cis” in cisplatin is derived from the term “cis” in stereochemistry. The central metal in the complex is platinum, and the ligands are amine and chloride ions .

Molecular Structure Analysis

Cisplatin is a square planar compound consisting of a central platinum atom . The key biological target of cisplatin is DNA, where it forms either a monofunctional adduct through covalent interactions between a purine base and the monoaquated cisplatin species or a bifunctional adduct between two purine bases and the diaquated species .Chemical Reactions Analysis

Cisplatin forms DNA adducts, predominantly at guanine residues, which impede cellular processes such as DNA replication and transcription . It also targets the endoplasmic reticulum to induce ER stress, the mitochondria via mitochondrial DNA damage leading to ROS production, and the plasma membrane and cytoskeletal components .Physical And Chemical Properties Analysis

Cisplatin is a metallic (platinum) coordination compound with a square planar geometry that is a white or deep yellow to yellow-orange crystalline powder at room temperature . It is slightly soluble in water and soluble in dimethylprimanide and N,N-dimethylformamide .Applications De Recherche Scientifique

Nanotechnology-Based Drug Delivery Systems

Cisplatin, known as cis-(diammine)dichloridoplatinum(II) (CDDP), is the first platinum-based complex approved by the FDA for cancer therapy. Recent advancements include the development of PEGylated liposome-based nano-formulations, such as Aroplatin™, Lipoplatin™, and SPI-077, which are still under clinical trials. These nano-delivery systems address limitations like poor aqueous solubility and drug resistance of cisplatin by encapsulating it in nanocarriers (Farooq et al., 2019).

Comparative Study with Ruthenium(II) Complexes

While cisplatin remains the most widely used anticancer drug, its serious side effects have spurred research into other transition metal complexes like ruthenium(II) complexes. These have shown selective anticancer activity against different types of cancer cells, sometimes even outperforming cisplatin (Ž. Zaric et al., 2019).

Actin Cytoskeleton and Membrane Transporters in Resistance

The relationship between the actin cytoskeleton and membrane transporters plays a crucial role in cisplatin resistance in cancer cells. Studies show that cytoskeletal structures regulate cisplatin sensitivity, and activities of membrane transporters contribute to developing resistance (Shimizu et al., 2020).

DNA-Protein Cross-Linking

Cisplatin's antitumor activity is partly attributed to its ability to form DNA-protein cross-links (DPCs), which block DNA replication and transcription. Studies have explored the molecular details of cisplatin-mediated DNA-protein cross-linking and the mechanism of their reversal, contributing to understanding its biological effects (Ming et al., 2020).

Nano-Particle Formulations of Cisplatin

The development of cisplatin-based nano-formulations is an area of ongoing research. These nano-delivery technologies address various drawbacks of cisplatin, including low aqueous solubility, drug resistance, and toxicity, by encapsulating the drug in nanocarriers for improved effectiveness (Raj et al., 2022).

Ligand Exchange and Short-lived Intermediates

Research on cisplatin ligand exchange has revealed the formation of short-lived intermediates (encounter complexes), providing insights into the drug's reactivity with molecular targets. This understanding aids in developing strategies to improve cisplatin's therapeutic effectiveness (Corinti et al., 2019).

Cisplatin's Mechanisms and Clinical Applications

The mechanisms of cisplatin, involving DNA lesions and activation of signal transduction pathways leading to apoptosis, are key to its anticancer activity. Understanding these mechanisms can help improve cisplatin therapy and address challenges like drug resistance (Ghosh, 2019).

Resistance and Metallothionein Interaction

Cisplatin resistance is influenced by its interaction with metallothioneins (MTs) and zinc fingers proteins in cancer cells. This understanding can inform strategies to overcome resistance and improve treatment outcomes (Bulathge et al., 2022).

Development of Sensitive Detection Sensors

The development of highly sensitive label-free DNA-based fluorescent sensors for cisplatin detection reflects the ongoing efforts to monitor its presence and concentration in various settings, enhancing safety in its application (Niammusik et al., 2019).

Improving Cisplatin Therapy

Research aimed at identifying biological processes contributing to cisplatin resistance and enhancing drug efficacy through uptake transporters is critical for improving cisplatin therapy (Ali et al., 2022).

Safety And Hazards

Cisplatin has several side effects, including nephrotoxicity and acute kidney injury (AKI), which develop due to renal accumulation and biotransformation of CDDP . It is classified as Acute toxicity, Oral (Category 2), H300; Skin irritation (Category 2), H315; Eye irritation (Category 2A), H319; Respiratory sensitization (Category 1), H334; Skin sensitization (Category 1), H317; Carcinogenicity (Category 1B), H350; Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 .

Orientations Futures

The clinical success of cisplatin is limited due to severe side effects and intrinsic or acquired resistance to the treatment. This has prompted the development and screening of a range of chemotherapeutic drug analogues towards improved efficacy . New platinum drug candidates, such as sterically hindered complexes, monofunctional platinum drugs, complexes with biologically active ligands, trans-configured and polynuclear platinum complexes, platinum (IV) prodrugs and platinum-based drug delivery systems are being developed .

Propriétés

IUPAC Name |

azane;platinum(2+);chloride;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.2H3N.H2O.Pt/h1H;2*1H3;1H2;/q;;;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAUMWKZAPJXJX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

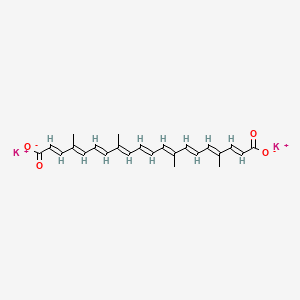

Canonical SMILES |

N.N.O.[Cl-].[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH8N2OPt+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Diamminemonoaquamonochloroplatinum II | |

CAS RN |

53861-42-0 | |

| Record name | Cis-diammineaquachloroplatinum(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53861-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoaquacisplatinum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053861420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONOAQUACISPLATINUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L6R7H31YE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-Methylpiperidin-4-yl)[3-(2-phenylethyl)pyridin-2-yl]methanone](/img/structure/B3061061.png)